N-(3-Chlorophenyl)veratrylamine
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Overview
Description
N-(3-Chlorophenyl)veratrylamine: is an organic compound with the molecular formula C15H16ClNO2 and a molecular weight of 277.753 g/mol It is characterized by the presence of a chlorophenyl group attached to a veratrylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)veratrylamine typically involves the reaction of 3-chloroaniline with veratraldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: N-(3-Chlorophenyl)veratrylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
N-(3-Chlorophenyl)veratrylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)veratrylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(4-Ethylphenyl)veratrylamine
- N-(4-Ethoxyphenyl)veratrylamine
- N-(4-Iodophenyl)veratrylamine
- N-(5-Nitro-o-tolyl)veratrylamine
- N-(4-Bromophenyl)veratrylamine
- N-(m-Tolyl)veratrylamine
Comparison: N-(3-Chlorophenyl)veratrylamine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific research applications .
Properties
CAS No. |
19020-05-4 |
---|---|
Molecular Formula |
C15H16ClNO2 |
Molecular Weight |
277.74 g/mol |
IUPAC Name |
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C15H16ClNO2/c1-18-14-7-6-11(8-15(14)19-2)10-17-13-5-3-4-12(16)9-13/h3-9,17H,10H2,1-2H3 |
InChI Key |
VKEREXRSVOKRAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC(=CC=C2)Cl)OC |
Origin of Product |
United States |
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